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Compound of Interest

Compound Name: Aminopromazine

Cat. No.: B1665993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and drug

development professionals. Aminopromazine is a phenothiazine derivative and, as with any

chemical compound, should be handled with appropriate safety precautions. The toxicological

data presented here is a synthesis of available information on Aminopromazine and

structurally related phenothiazines and may not be fully representative of Aminopromazine
itself due to a lack of comprehensive public data. All experimental work should be conducted in

compliance with relevant safety guidelines and regulations.

Introduction
Aminopromazine is a phenothiazine derivative that has been investigated for its potential

therapeutic applications. As part of the preclinical safety assessment of any new chemical

entity, a thorough toxicological screening is imperative to identify potential hazards and

establish a preliminary safety profile. This technical guide provides an in-depth overview of the

core toxicological assays relevant to the preliminary screening of Aminopromazine, including

acute toxicity, genotoxicity, and safety pharmacology. The information is curated to assist

researchers, scientists, and drug development professionals in designing and interpreting

toxicological studies for this class of compounds.
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A comprehensive understanding of the physicochemical properties of a compound is

fundamental to its toxicological assessment. These properties influence its absorption,

distribution, metabolism, and excretion (ADME) profile, which in turn dictates its toxic potential.

Property Value/Information

Chemical Name
N,N,N',N'-tetramethyl-3-(10H-phenothiazin-10-

yl)propane-1,2-diamine

Molecular Formula C19H25N3S

Molecular Weight 327.49 g/mol

Appearance Data not available

Solubility Data not available

pKa Data not available

LogP Data not available

Acute Toxicity
Acute toxicity studies are designed to determine the adverse effects of a substance after a

single or short-term exposure. The median lethal dose (LD50) is a common metric derived from

these studies.

Data Presentation: Acute Oral Toxicity
Due to the limited availability of direct LD50 data for Aminopromazine, data from the

structurally similar phenothiazine derivative, Acepromazine, is presented as a surrogate.

Test Substance Species
Route of
Administration

LD50

Acepromazine Rat Oral 400 mg/kg

Experimental Protocol: Acute Oral Toxicity - Acute Toxic
Class Method (OECD 423)
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This method allows for the estimation of the LD50 and the classification of the substance's

toxicity.

Objective: To determine the acute oral toxicity of the test substance.

Test System: Typically, female rats are used. A starting dose is chosen from a series of fixed

dose levels (e.g., 5, 50, 300, 2000 mg/kg).

Procedure:

A group of three animals is dosed with the starting dose.

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

The outcome of the first group determines the dose for the next group of three animals.

If mortality is observed, the dose for the next group is lowered. If no mortality is observed,

the dose is increased.

This stepwise procedure continues until the criteria for classifying the substance's toxicity are

met.

Observations:

Mortality

Clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior)

Body weight changes

Gross necropsy at the end of the study

Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to induce genetic

damage, which can lead to mutations and potentially cancer.

Data Presentation: In Vitro Genotoxicity
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Direct quantitative genotoxicity data for Aminopromazine is not readily available. The following

table presents a qualitative summary based on the known properties of related phenothiazines,

such as Chlorpromazine.

Assay Test System
Metabolic
Activation (S9)

Concentration
Range

Result

Bacterial

Reverse

Mutation Assay

(Ames Test)

Salmonella

typhimurium

strains (e.g.,

TA98, TA100,

TA1535, TA1537)

With and Without
Up to 5000 µ

g/plate

Likely negative

without S9;

potentially

positive with S9

In Vitro

Micronucleus

Assay

Mammalian cells

(e.g., CHO, TK6)
With and Without

Up to cytotoxic

concentrations
Likely negative

Note: The results are inferred from data on related phenothiazines and should be confirmed

with specific studies on Aminopromazine.

Experimental Protocols
Objective: To detect point mutations (base substitutions and frameshifts) induced by the test

substance.

Test System: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring

strains of Escherichia coli.

Procedure:

The test substance is mixed with the bacterial tester strain and, in parallel experiments, with

a liver homogenate (S9 fraction) for metabolic activation.

This mixture is plated on a minimal agar medium lacking the required amino acid.

Plates are incubated for 48-72 hours.
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Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the

essential amino acid will grow and form colonies.

The number of revertant colonies is counted and compared to the number of spontaneous

revertants in the negative control.

Interpretation: A significant, dose-dependent increase in the number of revertant colonies

compared to the control suggests a mutagenic potential.

Objective: To detect chromosomal damage (clastogenicity) or interference with the mitotic

apparatus (aneugenicity).

Test System: Mammalian cell lines (e.g., Chinese Hamster Ovary (CHO), human

lymphoblastoid (TK6)) or primary human lymphocytes.

Procedure:

Cell cultures are exposed to the test substance at various concentrations, with and without

metabolic activation (S9).

The cells are incubated for a period that allows for at least one cell division.

After treatment, the cells are harvested, and the cytoplasm is stained to visualize

micronuclei. Micronuclei are small, extranuclear bodies containing chromosomal fragments

or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

The frequency of micronucleated cells is determined by microscopic analysis or flow

cytometry.

Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells

indicates genotoxic potential.

Safety Pharmacology
Safety pharmacology studies are conducted to identify potential adverse effects on vital

physiological functions. The "core battery" of safety pharmacology studies focuses on the

cardiovascular, respiratory, and central nervous systems.
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Data Presentation: hERG Assay
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of

cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and an

increased risk of life-threatening arrhythmias. Data from the structurally similar phenothiazine,

Acepromazine, is presented.

Test Substance Assay Type Test System IC50

Acepromazine Patch-clamp
HEK293 cells

expressing hERG
1.5 µM[1]

Experimental Protocol: hERG Potassium Channel Assay
Objective: To assess the potential of the test substance to inhibit the hERG potassium channel.

Test System: Mammalian cells (e.g., HEK293 or CHO cells) stably expressing the hERG

channel.

Procedure:

The whole-cell patch-clamp technique is used to measure the electrical currents flowing

through the hERG channels in individual cells.

A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.

The test substance is applied to the cells at a range of concentrations.

The effect of the compound on the hERG current is measured and compared to the baseline

current.

Data Analysis: The percentage of current inhibition at each concentration is used to generate a

concentration-response curve and calculate the IC50 value (the concentration at which the

compound inhibits 50% of the hERG current).
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Phenothiazines, including Aminopromazine, are known to exert their primary pharmacological

effects through the antagonism of dopamine D2 receptors.[2] This interaction can have

downstream effects on various signaling pathways.

Dopamine D2 Receptor Antagonism Signaling Pathway
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Caption: Dopamine D2 receptor antagonism by Aminopromazine.

Preliminary Toxicological Screening Workflow
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Caption: General workflow for preliminary toxicological screening.

Conclusion
This technical guide provides a foundational overview of the preliminary toxicological screening

of Aminopromazine. The available data, largely extrapolated from structurally related

phenothiazines, suggests a moderate acute toxicity profile and a potential for cardiotoxicity

through hERG channel inhibition. The genotoxicity profile appears to be complex, with a

potential for mutagenicity following metabolic activation. It is crucial to underscore that these
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are preliminary and inferred findings. Comprehensive and definitive toxicological assessment of

Aminopromazine requires specific in vitro and in vivo studies on the compound itself. The

experimental protocols and data presented herein should serve as a guide for designing such

studies and for the initial stages of risk assessment in the drug development process. Further

investigations into the ADME properties and repeated-dose toxicity of Aminopromazine are

also warranted for a more complete safety evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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